molecular formula C9H9N B040169 2-(2,3-Butadien-2-yl)pyridine CAS No. 113985-40-3

2-(2,3-Butadien-2-yl)pyridine

Cat. No. B040169
M. Wt: 131.17 g/mol
InChI Key: GKJPLRIMNUPZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Butadien-2-yl)pyridine, also known as Hantzsch ester or pyridine-2,6-dicarboxylate, is a heterocyclic compound with the chemical formula C10H7NO2. It is a colorless to yellow liquid with a fruity odor and is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of 2-(2,3-Butadien-2-yl)pyridine is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophilic amino acid residues in proteins. This reaction can lead to the inhibition of enzymatic activity or the formation of covalent adducts, which can alter protein function.

Biochemical And Physiological Effects

2-(2,3-Butadien-2-yl)pyridine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(2,3-Butadien-2-yl)pyridine in laboratory experiments is its versatility. It can be used as a building block for the synthesis of various heterocyclic compounds, and it has been shown to have a wide range of biological activities. However, one of the main limitations of using 2-(2,3-Butadien-2-yl)pyridine is its reactivity. It can react with various nucleophiles, including water and other biological molecules, which can limit its usefulness in some experimental settings.

Future Directions

There are several future directions for the research and development of 2-(2,3-Butadien-2-yl)pyridine. One direction is the development of new synthetic methods for the production of this compound and its derivatives. Another direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, the development of new analytical methods for the detection and quantification of 2-(2,3-Butadien-2-yl)pyridine and its adducts in biological samples could provide valuable information for understanding its mechanism of action and biological effects.

Synthesis Methods

The synthesis of 2-(2,3-Butadien-2-yl)pyridine involves the condensation of ethyl acetoacetate, formaldehyde, and pyridine under basic conditions. The reaction proceeds through a Michael addition followed by a cyclization reaction to form the final product. This synthesis method is commonly used in research laboratories and has been optimized for high yields and purity.

Scientific Research Applications

2-(2,3-Butadien-2-yl)pyridine has been widely used in scientific research due to its unique chemical properties. It has been used as a building block for the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and quinolines. It has also been used in the development of new drugs and therapeutic agents for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

InChI

InChI=1S/C9H9N/c1-3-8(2)9-6-4-5-7-10-9/h4-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJPLRIMNUPZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C=C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Butadien-2-yl)pyridine

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